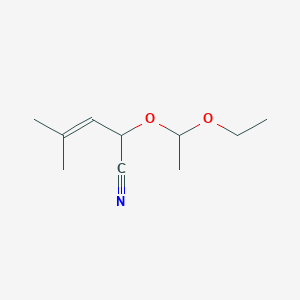
2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of an ethoxyethoxy group and a nitrile group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpent-3-en-2-one with ethyl vinyl ether in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 2-(1-Ethoxyethoxy)-4-methylpent-3-en-2-one. This intermediate is then subjected to a dehydration reaction using phosphorus pentoxide to yield the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethoxyethoxy group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Ethoxyethoxy)propanoic acid
- 2-(1-Ethoxyethoxy)ethanol
- 2-(1-Ethoxyethoxy)benzene
Uniqueness
2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile is unique due to its specific structural features, such as the presence of both an ethoxyethoxy group and a nitrile group on a pentene backbone
Properties
CAS No. |
61828-49-7 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(1-ethoxyethoxy)-4-methylpent-3-enenitrile |
InChI |
InChI=1S/C10H17NO2/c1-5-12-9(4)13-10(7-11)6-8(2)3/h6,9-10H,5H2,1-4H3 |
InChI Key |
WQRUUWKTIHOKIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(C=C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















